Cas no 28975-45-3 (Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1))

Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1) structure
28975-45-3 structure
Product Name:Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1)
CAS No:28975-45-3
MF:C22H22BrP
MW:397.287846088409
CID:259719
PubChem ID:11058390
Update Time:2025-04-19

Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1) Chemical and Physical Properties

Names and Identifiers

    • Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1)
    • [(E)-but-2-enyl]-triphenylphosphanium,bromide
    • 2-BUTENE-1-THIOL
    • 2-butene-1-triphenylphosphonium bromide
    • 2-butenyl mercaptan
    • 2-butenyl(triphenyl)phosphonium bromide
    • 2-butenyltriphenylphosphonium bromide
    • AG-G-12226
    • But-2-en-1-thiol
    • but-2-enyl-triphenyl-phosphonium, bromide
    • Buten-(2)-thiol-(1)
    • Crotylmercaptan
    • crotyltriphenylphosphonium bromide
    • CTK5B0105
    • (E)-But-2-En-1-yltriphenylphosphonium bromide
    • 2-Butenyl(triphenyl)phosphorane
    • MFCD07780207
    • NSC-245392
    • [(2E)-but-2-en-1-yl]triphenylphosphanium bromide
    • 39741-81-6
    • NSC245392
    • AKOS024263933
    • W18623
    • SCHEMBL2182202
    • SCHEMBL2182198
    • (E)-2-Butenyltriphenyl-phosphoniumBromide
    • 28975-45-3
    • [(E)-but-2-enyl]-triphenylphosphanium;bromide
    • NSC 245392
    • AS-66339
    • Inchi: 1S/C22H22P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+;
    • InChI Key: GJDNAYRZYAGDKR-SQQVDAMQSA-M
    • SMILES: [Br-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C/C=C/C

Computed Properties

  • Exact Mass: 396.06400
  • Monoisotopic Mass: 396.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 309
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • PSA: 13.59000
  • LogP: 1.56060
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